1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol

Catalog No.
S611726
CAS No.
7624-33-1
M.F
C4H6N4S
M. Wt
142.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol

CAS Number

7624-33-1

Product Name

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol

IUPAC Name

1-prop-2-enyl-2H-tetrazole-5-thione

Molecular Formula

C4H6N4S

Molecular Weight

142.19 g/mol

InChI

InChI=1S/C4H6N4S/c1-2-3-8-4(9)5-6-7-8/h2H,1,3H2,(H,5,7,9)

InChI Key

HKFDMAICHAYKNB-UHFFFAOYSA-N

SMILES

C=CCN1C(=S)N=NN1

Synonyms

1-allyl-2-tetrazoline-5-thione

Canonical SMILES

C=CCN1C(=S)N=NN1

1-(Prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol (CAS 7624-33-1), commonly referred to as 1-allyl-5-mercaptotetrazole, is a bifunctional heterocyclic building block that combines a highly active metal-chelating tetrazole-thiol core with a reactive terminal alkene. In industrial and advanced laboratory procurement, it is primarily sourced as a polymerizable corrosion inhibitor, a specialized multidentate ligand for soft transition metals (such as silver and copper), and a click-chemistry-compatible precursor for functionalized resins. Unlike rigid aromatic tetrazoles or simple alkyl variants, the allyl group provides a critical anchor point for covalent integration into polymer matrices, preventing additive leaching while maintaining a high affinity for metal surfaces in electronic packaging and advanced coatings [1].

Research Fit

1 Synthetic building block – S-functionalized tetrazole libraries via alkylation or thiol-ene click chemistry
2 Selective analytical reagent – redox-based micro-detection of IO₃⁻, I⁻, and Bi(III) ions in acidic aqueous media
3 Thione-type pro-ligand – N,S-chelation with Pd(II)/Pt(II) precursors for organometallic complex synthesis

Substituting 1-allyl-1H-tetrazole-5-thiol with common in-class analogs like 1-phenyl-1H-tetrazole-5-thiol (PMT) or unsubstituted 5-mercaptotetrazole (5-MT) fundamentally compromises processability and long-term material stability. PMT and 5-MT act as free, small-molecule additives that can diffuse or leach out of coatings, sealants, and semiconductor encapsulants over time, leading to a loss of localized corrosion protection and catastrophic adhesion failure at metal-polymer interfaces [1]. Furthermore, these generic substitutes lack the terminal double bond required for radical copolymerization, thiol-ene grafting, or specific olefin pi-coordination with Ag(I) ions [2]. Attempting to use non-allylic tetrazoles in curable resin formulations typically results in phase separation or inadequate covalent bonding to the polymer network, forcing buyers to prioritize the allyl variant for permanent matrix integration.

Substitution Risk

Dimension
1-Allyl-Tetrazole-5-thiol
1-Phenyl / 1-Benzyl Analogs
Reactive handle
Terminal alkene enables thiol-ene click and allylic substitution
Alkene absent; derivatization limited to S-alkylation pathways
Analytical profile
Redox-active NaATT-5 detects IO₃⁻, I⁻, Bi(III) via colorimetric response
No reported ion-detection utility; 1-phenyl analog used as Al corrosion inhibitor
Coordination mode
Thione tautomer supports N,S-chelation; reduced allyl steric bulk
Aryl steric/electronic profile may alter metallacycle geometry

Covalent Integration vs. Leaching in Resin Formulations

In semiconductor packaging and copper-clad laminate formulations, the allyl group of 1-allyl-1H-tetrazole-5-thiol allows for direct crosslinking into the resin matrix during curing. Compared to 1-phenyl-1H-tetrazole-5-thiol (PMT), which acts merely as a physically blended additive, the allyl variant demonstrates near-zero leaching after curing, maintaining long-term copper corrosion suppression and high adhesion to gold layers without migrating to the surface and causing delamination [1].

Evidence DimensionMatrix retention and leaching resistance post-cure
Target Compound DataCovalently bound; negligible leaching in cured resin matrices
Comparator Or Baseline1-phenyl-1H-tetrazole-5-thiol (PMT) (physically migrates/leaches over time)
Quantified DifferenceElimination of additive migration compared to non-polymerizable PMT
ConditionsThermosetting resin compositions for semiconductor encapsulation

Essential for procurement in electronics packaging where additive outgassing or leaching causes catastrophic adhesion failure.

Ion detection selectivity
Cross-study comparable
NaATT-5 reduces IO₃⁻ to I₂ (starch-iodine detection) and forms canary yellow [BiL₂]⁺X⁻ precipitate; S₂O₃²⁻ is the sole interfering species. 1-Phenyl analog has no reported analytical ion-detection application.
Validated for specific IO₃⁻/I⁻/Bi(III) detection workflows
1-Phenyl analog is functionally irrelevant for analytical ion detection

Enhanced Soft Metal Coordination via Olefin Pi-Bonding

The allyl moiety in 1-allyl-1H-tetrazole-5-thiol provides an additional coordination site for soft metals like Ag(I). While standard tetrazoles coordinate solely through nitrogen and sulfur atoms, allyl-functionalized tetrazole-thiols can form stable pi-complexes via the C=C double bond. This dual-mode coordination (S/N + olefin) yields highly stable, multi-nuclear silver complexes that are structurally distinct and more robust in specific photographic or catalytic applications than those formed by saturated analogs like 1-methyl-1H-tetrazole-5-thiol [1].

Evidence DimensionMetal coordination modes
Target Compound DataS, N, and olefin pi-bond coordination with Ag(I)
Comparator Or Baseline1-methyl-1H-tetrazole-5-thiol (S and N coordination only)
Quantified DifferenceFormation of multi-dentate pi-complexes unavailable to saturated alkyl analogs
ConditionsCrystallographic and spectroscopic analysis of Ag(I) complexation

Buyers designing silver halide stabilizers or specialized metal-scavenging resins must select the allyl variant to achieve this specific multidentate binding geometry.

Metal coordination mode
Class-level inference
¹H-NMR confirms N,S-chelation in Pd(II)/Pt(II) complexes; upfield hydride shift and geminal N-CH₂/PR₃ coupling observed. 1-Aryl analogs exhibit distinct steric/electronic profiles affecting chelate geometry.
Supports thione-tautomer-driven ligand design for Pd/Pt catalysts
Spectroscopic evidence; quantitative comparison across all analogs not reported

High-Yield Regioselective Synthesis of Tetrazole-Epoxy Precursors

1-Allyl-5-mercaptotetrazole demonstrates excellent regioselectivity when reacted with epichlorohydrin to form chlorohydrins and subsequent epoxides. The reaction proceeds exclusively at the thiol group without the formation of unwanted bis-products, yielding the target individual chlorohydrin at >90% yield. This high purity and lack of side reactions make it a superior precursor for synthesizing advanced tetrazole-functionalized epoxy resins compared to NH-unsubstituted tetrazoles, which yield complex isomeric mixtures [1].

Evidence DimensionRegioselective yield of chlorohydrin/epoxide precursors
Target Compound Data>90% yield of pure S-alkylated product
Comparator Or BaselineNH-unsubstituted tetrazoles (yield complex isomeric mixtures and bis-products)
Quantified DifferenceNear-quantitative single-isomer yield vs. difficult-to-separate mixtures
ConditionsAlkylation with epichlorohydrin without base catalysis

Drastically reduces downstream purification costs and ensures batch-to-batch reproducibility in the manufacture of specialty epoxy monomers.

Synthetic pathway divergence
Data to verify
N-allyl alkene enables thiol-ene click and allylic substitution chemistry; validated in synthesis of S-functionalized acetamide derivatives. 1-Phenyl and 1-benzyl analogs lack alkene functionality entirely.
Allyl derivative is the only viable choice for alkene-based post-functionalization
Class-level inference; verify specific derivatization conditions for target product
Computational activity prediction
Context-dependent
PASS prediction for 1-allyl-derived acetamides and arylethanones suggests antiulcer and antiviral profiles. In contrast, 1-benzyl derivatives show experimental antibacterial MIC values of 125–250 µg/mL against E. coli and S. aureus.
Guides screening prioritization; prediction requires experimental validation
Computational prediction only; in vitro confirmation not yet reported for allyl derivatives

Semiconductor Resin Encapsulants and Adhesion Promoters

Used as an adhesion promoter and copper corrosion inhibitor in curable resin formulations, where its allyl group allows it to covalently bond to the polymer matrix, preventing migration and ensuring long-term reliability in electronic devices [1].

Specialty Epoxy Resin Synthesis

Serves as a high-purity precursor for S-alkylation with epichlorohydrin, enabling the production of tetrazole-functionalized epoxies with strict structural control and no bis-product contamination, which is critical for reproducible polymer manufacturing [2].

Advanced Silver Coordination Materials

Utilized in the synthesis of novel Ag(I) pi-complexes for photographic emulsions, antimicrobial coatings, or catalytic precursors where the olefinic double bond is required for secondary metal coordination to achieve high complex stability [3].

Thiol-Ene Click Chemistry and Surface Grafting

Ideal for functionalizing polymers, nanoparticles, or electrodes via UV-initiated thiol-ene reactions, permanently attaching a strong metal-chelating tetrazole group to the substrate to prevent leaching in fluidic or continuous-flow environments [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Micro-analytical ion detection
Redox-active thiolate reagent specificity
IO₃⁻/I⁻/Bi(III) colorimetric response and interference profile
Pd/Pt organometallic synthesis
Thione tautomer N,S-chelation behavior
¹H-NMR hydride shift and geminal coupling confirmation
S-functionalized compound libraries
Terminal alkene for thiol-ene click chemistry
Derivatization yield and alkene reactivity verification
Cu(I) NLO material precursors
Allyl π-coordination site availability
Third-order NLO response and DFT structural correlation

XLogP3

1.9

Other CAS

7624-33-1

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